molecular formula C10H13N5 B1526548 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline CAS No. 1247063-49-5

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

Cat. No.: B1526548
CAS No.: 1247063-49-5
M. Wt: 203.24 g/mol
InChI Key: TYTWZOPPTCNFRW-UHFFFAOYSA-N
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Description

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It is known to be a strong electrophile , meaning it has a tendency to attract electrons and form bonds with nucleophilic (electron-rich) entities. This property allows it to react with various compounds, such as aldehydes, ketones, and anhydrides, to form corresponding products .

Pharmacokinetics

Its physical properties, such as its density (0978 g/mL at 25 °C) and boiling point (95 °C/13 mmHg), suggest that it may have certain bioavailability characteristics .

Action Environment

The action of 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactants, the pH of the environment, temperature, and solvent conditions. It is also worth noting that this compound has an irritating odor and may cause irritation to the eyes, skin, and respiratory system. Therefore, it should be handled with appropriate protective equipment and good laboratory practices to ensure safety .

Properties

IUPAC Name

2-(1-propan-2-yltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTWZOPPTCNFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.